Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate
Description
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a heterocyclic compound featuring a bicyclic pyrazolo[3,4-b]pyrazine core. Key substituents include:
- Chlorine at position 6, which enhances electrophilicity and influences electronic properties.
- Iodine at position 3, a heavy halogen that facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
- Methyl ester at position 1, which modulates solubility and serves as a synthetic handle for further derivatization.
This compound’s molecular formula is C₇H₅ClIN₄O₂, with a molecular weight of 323.5 g/mol (calculated based on analogs in ). Its structural features make it valuable in medicinal chemistry and materials science, particularly for constructing complex heterocycles.
Properties
Molecular Formula |
C7H4ClIN4O2 |
|---|---|
Molecular Weight |
338.49 g/mol |
IUPAC Name |
methyl 6-chloro-3-iodopyrazolo[3,4-b]pyrazine-1-carboxylate |
InChI |
InChI=1S/C7H4ClIN4O2/c1-15-7(14)13-6-4(5(9)12-13)10-2-3(8)11-6/h2H,1H3 |
InChI Key |
QNWAFJRFZSYBQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=NC(=CN=C2C(=N1)I)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available 2,6-dichloropyrazine.
Metalation/Formylation: The 2,6-dichloropyrazine undergoes a plug-flow metalation/formylation using i-Pr2NMgCl·LiCl (MgDA) as the base.
Intermediate Formation: The resulting unstable heteroaryl aldehyde intermediate is isolated as its easier-to-handle and bench-stable bisulfite adduct.
Final Steps: Further reactions, including iodination and esterification, lead to the formation of the final product.
Chemical Reactions Analysis
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Common Reagents and Conditions: Typical reagents include bases like MgDA for metalation and oxidizing agents for oxidation reactions.
Major Products: The reactions can yield various substituted pyrazolopyrazines, depending on the reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Preliminary investigations have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has demonstrated efficacy against several bacterial strains. Its structural features suggest potential antimicrobial activity, which is being explored further in various studies. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods involving the functionalization of pyrazole derivatives. Recent advancements in multicomponent reactions have facilitated the development of biologically active molecules containing the pyrazole moiety .
Case Study 1: Anticancer Research
A study conducted on a panel of eight tumor cell lines evaluated the anticancer properties of this compound using the MTT assay method. The compound showed promising results, particularly against lung and breast cancer cells, indicating its potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives of pyrazolo compounds were tested against common bacterial strains. This compound exhibited notable potency against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
6-Chloro-3-Iodo-1-Methyl-1H-Pyrazolo[3,4-b]Pyrazine (CAS 1539296-66-6)
- Structure : Lacks the methyl ester at position 1; instead, it has a methyl group .
- Molecular Formula : C₆H₄ClIN₄ (294.5 g/mol ).
- Key Differences :
6-Chloro-3-Iodo-1H-Pyrazolo[3,4-b]Pyrazine (CAS 1935196-58-9)
- Structure: No substituent at position 1 (free NH group) .
- Molecular Formula : C₅H₂ClIN₄ (280.45 g/mol ).
- Key Differences :
5-Bromo-1H-Pyrazolo[3,4-b]Pyrazine
Physicochemical Properties
*logP estimated using ChemDraw software.
Biological Activity
Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyrazine family. This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHClINO
- Molecular Weight : 338.49 g/mol
- Appearance : White powder
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Antitumor Activity
The compound has shown potential as an antitumor agent , particularly against various cancer cell lines. Studies have indicated that it may inhibit cell proliferation through mechanisms that are still under investigation. For example, one study noted that pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways, which are critical in many cancers .
2. Antimicrobial Properties
This compound also demonstrates promising antimicrobial activity . It has been evaluated for its effects against various bacterial and fungal strains, showing effectiveness comparable to standard antimicrobial agents .
Structural Activity Relationship (SAR)
The unique combination of chlorine and iodine substituents in this compound enhances its biological activity compared to other pyrazole derivatives. The following table summarizes related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Chloropyrazine-2-carboxylic acid hydrazide | 848952-83-0 | 0.65 |
| 3-Amino-6-chloropyrazine-2-carbaldehyde | 89284-26-4 | 0.65 |
| 3-Amino-6-chloropyrazine-2-carboxamide | 1125-56-0 | 0.64 |
| (6-Chloropyrazin-2-yl)methanamine hydrochloride | 1357945-24-4 | 0.63 |
| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | 63725-51-9 | 0.57 |
The structural features significantly influence the reactivity and biological activity of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine .
Case Study on Antitumor Activity
In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives showed a synergistic effect when combined with doxorubicin. The results indicated that compounds with chlorine and bromine substituents exhibited higher cytotoxicity than those without . This highlights the potential of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine in enhancing chemotherapeutic efficacy.
Case Study on Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against specific pathogens. Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine demonstrated significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
